2,5-Diaminopyrimidine

Vue d'ensemble

Description

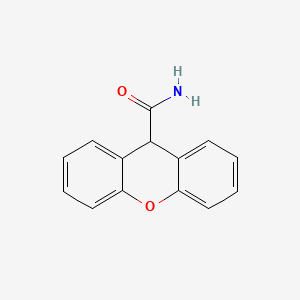

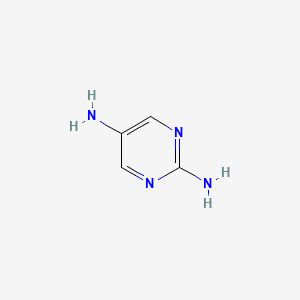

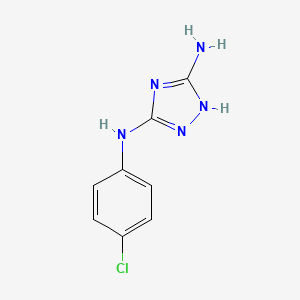

2,5-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . They are part of many dihydrofolate reductase inhibitor drugs and some have been patented as anti-cancer drugs .

Synthesis Analysis

This compound can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . A study reported the preparation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate and 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone as potential precursors .Molecular Structure Analysis

The molecular structure of this compound includes a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis

In the biosynthetic route to the triazole-bearing antimetabolite 8-azaguanine, the triazole moiety can be assembled through an enzymatic and non-enzymatic cascade, in which nitric oxide is used as a building block .Applications De Recherche Scientifique

Synthèse de nouveaux sels

La 2,5-diaminopyrimidine est utilisée dans la synthèse de nouveaux sels. Par exemple, elle a été utilisée pour créer une série de nouveaux sels provenant de la 2,4-diaminopyrimidine et de quatre différents acides dicarboxyliques à chaîne . Ces sels présentent des structures cristallines uniques et des architectures supramoléculaires .

Inhibiteurs de la kinase d'adhésion focale

Des dérivés de la this compound ont été conçus et synthétisés en tant que nouveaux inhibiteurs de la kinase d'adhésion focale . La kinase d'adhésion focale (FAK) est une protéine tyrosine kinase cytoplasmique non réceptrice qui est responsable du développement de diverses tumeurs .

Préparation de polyimides organo-solubles

La this compound peut être utilisée dans la préparation de polyimides organo-solubles en réagissant avec différents monomères dianhydride . Ces polyimides constituent le précurseur de la préparation de nouveaux composites polyimide-silice .

Activité anticancéreuse

Certains dérivés de la this compound ont montré une activité anticancéreuse puissante contre certaines lignées cellulaires . Par exemple, le composé A12 a montré une activité anticancéreuse puissante contre les lignées cellulaires A549 et MDA-MB-231 .

Synthèse de candidats médicaments à base de diaminopyrimidine

La this compound a été utilisée dans la synthèse de candidats médicaments à base de diaminopyrimidine . Ces candidats ont été évalués contre Bacillus anthracis .

Études d'amarrage moléculaire

Des dérivés de la this compound ont été utilisés dans des études d'amarrage moléculaire . Ces études aident à la prédiction des propriétés moléculaires et des propriétés médicamenteuses .

Mécanisme D'action

Target of Action

2,5-Diaminopyrimidine is a covalent irreversible inhibitor of Bruton’s tyrosine kinase (Btk) . Btk is a critical regulator of the B-cell receptor signaling pathway and has attracted intensive drug discovery efforts for treating B-cell lineage cancers and autoimmune disorders .

Mode of Action

This compound interacts with Btk by forming a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk . This interaction inhibits the activation of Btk, thereby disrupting the B-cell receptor signaling pathway .

Biochemical Pathways

The inhibition of Btk by this compound affects the B-cell receptor signaling pathway . In cells, Btk is activated by its upstream kinases through the phosphorylation of a tyrosine residue (Tyr551), followed by the autophosphorylation of another tyrosine residue (Tyr223). The fully activated Btk then phosphorylates its substrates, including PLC-γ 2 in the B-cell receptor pathway .

Pharmacokinetics

Similar compounds with a 2,4-diaminopyrimidine core have been shown to be orally bioavailable, suggesting that this compound may also possess good pharmacokinetic profiles .

Result of Action

The inhibition of Btk by this compound leads to the disruption of the B-cell receptor signaling pathway, which is crucial in B-cell development and differentiation . This disruption can lead to the death of B-cells, thereby reducing the symptoms of B-cell lineage cancers and autoimmune disorders .

Safety and Hazards

Orientations Futures

There are ongoing studies on the use of 2,5-Diaminopyrimidine derivatives in various fields. For instance, a study reported the discovery of a potent irreversible HER2 kinase inhibitor, CHMFL-26, which covalently targeted cysteine 805 of HER2 and effectively overcame the drug resistance caused by HER2 V777L, HER2 L755S, HER2 exon 20 insertions, and p95-HER2 truncation mutations .

Analyse Biochimique

Biochemical Properties

2,5-Diaminopyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. One of the primary enzymes it interacts with is Bruton’s tyrosine kinase (Btk). This compound-based compounds have been shown to act as covalent irreversible inhibitors of Btk, which is a critical regulator of the B-cell receptor signaling pathway . This interaction involves the formation of a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk, leading to the inhibition of its activity . Additionally, this compound derivatives have been found to selectively degrade B-lymphoid tyrosine kinase (BLK), further highlighting their role in modulating kinase activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In B-cell lineage cancers, this compound-based inhibitors have demonstrated significant antiproliferative activities. For instance, compounds derived from this compound have shown potent inhibitory effects on multiple B-cell lymphoma cell lines, including germinal center B-cell-like diffuse large B cell lymphoma (GCB-DLBCL) cells . These compounds influence cell function by inhibiting cell signaling pathways, particularly those involving Btk and BLK, leading to reduced cell proliferation and increased apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The covalent binding of this compound-based inhibitors to the cysteine residue in the ATP-binding pocket of Btk results in the inhibition of both Btk activation and catalytic activity . This dual-action mode of inhibition counteracts a negative regulation loop for Btk, thereby enhancing its inhibitory effects. Additionally, this compound derivatives that selectively degrade BLK achieve this by targeting specific degradation pathways, leading to the downregulation of BLK expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound-based inhibitors maintain their stability and efficacy over extended periods, making them suitable for long-term biochemical studies . The degradation of these compounds can occur under certain conditions, which may affect their long-term stability and efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of target kinases and prolonged antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mouse xenograft models, this compound-based inhibitors have shown dose-dependent antiproliferative activities . At higher doses, these compounds have demonstrated significant tumor growth inhibition, while lower doses have resulted in moderate effects. Toxic or adverse effects at high doses have also been observed, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized through pathways involving nucleoside triphosphates, where it forms covalent bonds with specific enzymes . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target cells . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with target kinases such as Btk and BLK . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its efficacy in modulating biochemical pathways.

Propriétés

IUPAC Name |

pyrimidine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNACGYGXUFTEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281673 | |

| Record name | 2,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-27-1 | |

| Record name | 22715-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)